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Introduction

Long non-coding RNAs (IncRNAS) are emerging as critical regulators of gene expression in
various biological processes and diseases. LINC00941, a recently identified INncCRNA, has been
implicated in cellular differentiation and tumorigenesis. It exerts its function, in part, by guiding
chromatin-modifying complexes to specific genomic loci, thereby modulating the transcription of
target genes. Chromatin Immunoprecipitation (ChlP) is a powerful technique to investigate
these interactions by identifying the genomic regions where LINC00941-associated protein
complexes are bound.

These application notes provide detailed protocols for performing ChiP-gPCR to investigate the
recruitment of two distinct protein complexes by LINC00941 to the promoters of its target
genes: the MTA2/NURD complex to the EGR3 promoter and the ILF2/YBX1 complex to the
SOX2 promoter.

LINC00941-Mediated Gene Repression via NuRD
Complex Recruitment

LINC00941 has been shown to interact with the Nucleosome Remodeling and Deacetylase
(NuRD) complex, a key player in transcriptional repression. Specifically, LINC00941 binds to
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the MTA2 subunit of the NURD complex, facilitating its recruitment to target genes. One such
target is the Early Growth Response 3 (EGR3) gene, a transcription factor involved in
epidermal differentiation. The recruitment of the MTA2/NuURD complex by LINC00941 to the
EGR3 promoter leads to its transcriptional repression.[1]
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LINC00941 recruits the MTA2/NURD complex to repress EGRS3.

Quantitative Data: MTA2 Occupancy at the EGR3
Promoter

Chromatin immunoprecipitation followed by quantitative PCR (ChIP-gPCR) was performed in
human primary keratinocytes to assess the enrichment of MTA2 at the EGR3 gene locus. The
data demonstrates a significant decrease in MTA2 occupancy upon LINC00941 knockdown,

indicating that LINC00941 is crucial for the recruitment of the NURD complex to this promoter.

[1]

Fold Enrichment

Condition Target Locus p-value
(vs. IgG)

Control (siControl) EGR3 Promoter 35 < 0.05

LINC00941

Knockdown EGR3 Promoter 1.2 <0.05

(SiLINC00941)

Experimental Protocol: ChiP-gPCR for MTA2 in Human
Keratinocytes

This protocol is adapted from the methodology described in Morgenstern et al., Life Science
Alliance, 2024.[1]

1. Cell Culture and Crosslinking:
e Culture human primary keratinocytes to ~80% confluency.

» Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to
the culture medium.

 Incubate for 10 minutes at room temperature with gentle shaking.

¢ Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and
incubate for 5 minutes at room temperature.
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Wash cells twice with ice-cold PBS.
. Cell Lysis and Chromatin Shearing:
Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.

Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) and incubate on ice for 15
minutes.

Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of
sonication conditions (power, duration, cycles) is critical.

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared
chromatin.

. Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with
rotation.

Reserve a small fraction of the pre-cleared chromatin as "input" control.

Incubate the remaining chromatin with an anti-MTA2 antibody or a negative control IgG
overnight at 4°C with rotation.

Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to
capture the antibody-protein-DNA complexes.

. Washing and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash
buffer to remove non-specific binding.

Perform a final wash with TE buffer.

Elute the chromatin complexes from the beads by incubating with elution buffer (e.g., 1%
SDS, 0.1 M NaHCO:s) at 65°C.
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. Reverse Crosslinking and DNA Purification:

Reverse the crosslinks by adding NaCl to the eluates and the input sample and incubating at
65°C overnight.

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Quantitative PCR (qPCR):

Perform qPCR using primers specific for the EGR3 promoter and a negative control region.

Analyze the data using the percent input method or fold enrichment relative to 1gG.

LINC00941-Mediated Gene Activation via ILF2/YBX1
Recruitment

In the context of esophageal squamous cell carcinoma (ESCC), LINC00941 acts as an
oncogene by promoting the transcription of the pluripotency factor SOX2. LINC00941 achieves
this by acting as a scaffold, bringing together the interleukin enhancer binding factor 2 (ILF2)
and Y-box binding protein 1 (YBX1) to the SOX2 promoter, thereby activating its transcription.

Signaling Pathway
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LINC00941 scaffolds ILF2 and YBX1 to activate SOX2.

Quantitative Data: YBX1 Occupancy at the SOX2
Promoter

To confirm the role of LINC00941 in recruiting the transcriptional machinery to the SOX2
promoter, ChIP-gPCR was performed in ESCC cell lines. The results show that the binding of
YBX1 to the SOX2 promoter is significantly reduced when LINC00941 is knocked down,
demonstrating the IncRNA's critical role in this process.
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Fold
Cell Line Condition Target Locus Enrichment p-value
(vs. IgG)
KYSE-170 Control (si-NC) SOX2 Promoter 4.2 <0.05
LINC00941
KYSE-170 Knockdown (si- SOX2 Promoter 1.5 <0.05
LINC00941)
TE-1 Control (si-NC) SOX2 Promoter 3.8 <0.05
LINC00941
TE-1 Knockdown (si- SOX2 Promoter 1.3 <0.05
LINC00941)

Experimental Protocol: ChiIP-gPCR for YBX1 in ESCC
Cells

This protocol is based on the methodology from Lu et al., Cell Death & Disease, 2023.
1. Cell Culture and Crosslinking:
e Culture ESCC cells (e.g., KYSE-170, TE-1) to approximately 80% confluency.

» Fix the cells by adding formaldehyde to the culture medium to a final concentration of 1%
and incubate for 10 minutes at room temperature.

» Stop the crosslinking by adding glycine to a final concentration of 0.125 M for 5 minutes.
e Wash the cells twice with ice-cold PBS.
2. Chromatin Preparation:

o Lyse the cells in SDS lysis buffer and sonicate the chromatin to obtain DNA fragments with
an average length of 200-1000 bp.

o Centrifuge to remove cell debris.
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3. Immunoprecipitation:

¢ Dilute the chromatin with ChIP dilution buffer.

e Pre-clear the chromatin with salmon sperm DNA/Protein A+G agarose beads.
o Set aside a portion of the pre-cleared chromatin as the input control.

 Incubate the remaining chromatin with an anti-YBX1 antibody or control IgG overnight at
4°C.

e Add salmon sperm DNA/Protein A+G agarose beads to precipitate the antibody-bound
chromatin.

4. Washing and Elution:

e Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
o Perform a final wash with TE buffer.

» Elute the chromatin from the beads with elution buffer.

5. Reverse Crosslinking and DNA Purification:

» Reverse the protein-DNA crosslinks by heating at 65°C overnight.

» Treat with Proteinase K.

o Purify the DNA using a commercial DNA purification kit.

6. Quantitative PCR (qPCR):

e Perform gPCR analysis with primers designed to amplify the putative YBX1-binding site on
the SOX2 promoter.

» Quantify the enrichment of the target DNA sequence relative to the input and IgG controls.

Summary
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The provided application notes and protocols offer a framework for investigating the genomic
targets of LINC00941 through ChIP-gPCR. By focusing on the protein partners that LINC00941
recruits to chromatin, researchers can elucidate the downstream effects of this IncRNA on gene
expression. These methods are essential for understanding the molecular mechanisms of
LINC00941 in both normal physiology and disease, and for the potential development of
therapeutic strategies targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b610507?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://www.benchchem.com/product/b610507#chromatin-immunoprecipitation-chip-for-linc00941-targets
https://www.benchchem.com/product/b610507#chromatin-immunoprecipitation-chip-for-linc00941-targets
https://www.benchchem.com/product/b610507#chromatin-immunoprecipitation-chip-for-linc00941-targets
https://www.benchchem.com/product/b610507#chromatin-immunoprecipitation-chip-for-linc00941-targets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

